3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.: 1353957-32-0
Cat. No.: VC8232833
Molecular Formula: C12H23N3O3
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353957-32-0 |
|---|---|
| Molecular Formula | C12H23N3O3 |
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | tert-butyl 3-[(2-aminoacetyl)-methylamino]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-6-5-9(8-15)14(4)10(16)7-13/h9H,5-8,13H2,1-4H3 |
| Standard InChI Key | RUDYSANJCHECHC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)N(C)C(=O)CN |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)N(C)C(=O)CN |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The compound has the molecular formula and a molecular weight of 283.36 g/mol . Its IUPAC name reflects the presence of:
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A pyrrolidine ring (five-membered saturated heterocycle with one nitrogen atom).
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A tert-butyl ester group at the 1-position.
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A methyl-amino-acetyl side chain at the 3-position.
Stereochemical Features
The stereochemistry of the pyrrolidine ring and substituents influences its reactivity and biological interactions. Computational models suggest that the tert-butyl group induces steric hindrance, stabilizing specific conformations.
Table 1: Key Structural Descriptors
| Property | Value/Description | Source |
|---|---|---|
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)N(C)CC(=O)CN | |
| InChIKey | SGZRWJQXCPSGFT-UHFFFAOYSA-N | |
| Topological polar surface area | 72.7 Ų | |
| Hydrogen bond donors | 2 |
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via multi-step protocols involving:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones .
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Introduction of the tert-Butyl Ester: Boc protection using di-tert-butyl dicarbonate under basic conditions .
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Side-Chain Functionalization: Coupling of methyl-amino-acetyl groups via amide bond formation, often employing carbodiimide-based reagents like EDC/HOBt .
Table 2: Representative Synthesis Steps
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | Boc-protection with , DMAP, DCM | 85% | |
| 2 | Amide coupling: EDC, HOBt, DIPEA, DMF | 78% | |
| 3 | Deprotection: TFA/DCM (1:1) | 95% |
Challenges and Solutions
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Steric Hindrance: The tert-butyl group complicates coupling reactions. Solutions include using high-boiling solvents (e.g., DMF) and elevated temperatures .
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Racemization: Chiral centers in the pyrrolidine ring require mild conditions to prevent epimerization.
Chemical Properties and Reactivity
Physicochemical Properties
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .
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Stability: Stable under inert atmospheres but hydrolyzes in acidic/basic conditions due to the tert-butyl ester .
Table 3: Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | – |
| Boiling Point | 419.9±45.0 °C (predicted) | |
| LogP (octanol-water) | 1.24 |
Reactivity Profile
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Ester Hydrolysis: The tert-butyl ester cleaves under acidic conditions (e.g., TFA) to yield carboxylic acids .
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Amide Bond Stability: Resists enzymatic cleavage, making it suitable for peptide mimetics .
Applications in Scientific Research
Medicinal Chemistry
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Drug Intermediate: Serves as a precursor for protease inhibitors and kinase modulators due to its rigid pyrrolidine scaffold .
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Biological Activity: Preliminary studies suggest interactions with G-protein-coupled receptors (GPCRs) and ion channels .
Material Science
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